molecular formula C14H11Cl2N3O2 B5750368 [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate

Cat. No.: B5750368
M. Wt: 324.2 g/mol
InChI Key: ZZFRVSWKABBLPL-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate is a synthetic organic compound characterized by the presence of two 4-chlorophenyl groups and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate typically involves the reaction of 4-chloroaniline with carbonyl compounds under specific conditions. One common method is the condensation reaction between 4-chloroaniline and a suitable carbonyl compound, followed by the introduction of a carbamate group. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced monitoring techniques ensures consistent product quality and minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to therapeutic outcomes.

Properties

IUPAC Name

[(Z)-[amino-(4-chlorophenyl)methylidene]amino] N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O2/c15-10-3-1-9(2-4-10)13(17)19-21-14(20)18-12-7-5-11(16)6-8-12/h1-8H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFRVSWKABBLPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NOC(=O)NC2=CC=C(C=C2)Cl)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/OC(=O)NC2=CC=C(C=C2)Cl)/N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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